molecular formula C5H7IN2O B2557654 2-(4-Iodo-1H-pyrazol-1-yl)ethanol CAS No. 1408334-75-7

2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Cat. No. B2557654
CAS RN: 1408334-75-7
M. Wt: 238.028
InChI Key: BQTYRYUORKTCJO-UHFFFAOYSA-N
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Description

“2-(4-Iodo-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C5H7IN2O . It is used for research and development purposes .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an iodine atom attached to the pyrazole ring .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 238.03 . It has a boiling point of 324.8±22.0 °C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Derivatives

  • Polysubstituted Pyrazoles and Isoxazoles Synthesis : A general approach to synthesize 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols involves the reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine. This method also allows for further transformation of 2-(pyrazolyl)ethanols into bioactive compounds and pyrazole-substituted derivatives of antitumor alkaloid crispine A (Chagarovskiy et al., 2016).

  • N-Substituted 2-(pyrazol-4-yl)ethanols Preparation : Efficient preparation methods for N-substituted 2-(pyrazol-4-yl)ethanols have been developed, involving recyclization reactions and oxidation processes to produce various pyrazole derivatives (Ivonin et al., 2020).

Coordination Chemistry and Catalysis

  • Coordination Behavior with Metals : Research on 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol and similar compounds reveals their ability to form complexes with various metals like Pd(II), Zn(II), and Cu(II), exhibiting different geometries and nuclearities in their structures. These complexes are characterized using analytical and spectroscopic methods (Muñoz et al., 2011).

  • Ethylene Oligomerization Catalysts : Pyrazolyl iron, cobalt, nickel, and palladium complexes, including derivatives of 2-(3,5-dimethyl-pyrazol-1-yl)-ethanol, have been synthesized and evaluated as catalysts for ethylene oligomerization. These complexes show different activities and product distributions, indicating the influence of ligand structure on catalytic performance (Ainooson et al., 2011).

Biological Applications and Nanotechnology

  • Antimicrobial Agents Synthesis : Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, including pyrazole derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit varying degrees of effectiveness against different microbial strains, highlighting their potential as antimicrobial agents (Ansari & Khan, 2017).

  • Water-Soluble Nanoparticle Preparation : The development of water-soluble pyrazole-based nanoparticles, such as dendrimer encapsulation of insoluble bioactive pyrazole derivatives, demonstrates an innovative approach to increasing the solubility and potential clinical application of these compounds (Alfei et al., 2021).

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-(4-Iodo-1H-pyrazol-1-yl)ethanol” and similar compounds lie in their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests potential for the development of new therapeutic agents .

properties

IUPAC Name

2-(4-iodopyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTYRYUORKTCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-iodo-1H-pyrazole (4.50 g, 23.20 mmol) in DMF (45 mL) was treated with sodium hydride (60% w/w, 1.42 g, 35.5 mmol) at 0° C. and stirred at room temperature. After 1 hour the resulting mixture was treated with 2-bromoethanol (2.5 mL, 35.2 mmol) at 0° C. The resulting mixture was heated to 65° C. for 3 days. The reaction quenched with brine/EtOAc and the aqueous layer extracted with EtOAc. The combined organic layers were washed with water, brine, dried and concentrated. The residue was purified by silica gel column chromatography eluting with 0 to 50% EtOAc in cyclohexane to give the title compound (3.55 g, 64%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

A solution of 4-iodopyrazole (14.3 g, 73.9 mmol) and ethylene carbonate (6.83 g, 77.6 mmol) in DMF (50 mL) was stirred at 125° C. for 24 h. The cooled solution was concentrated under vacuum to leave a brown oil. The residue was purified by FCC, using 30-70% EtOAc in DCM, to give the title compound (9.36 g, 53%). LCMS (Method 1): Rt 2.24 min, m/z 239 [MH+].
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
53%

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